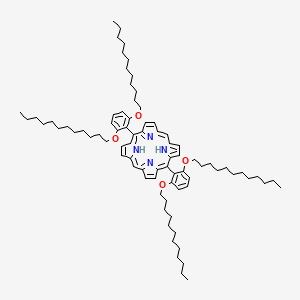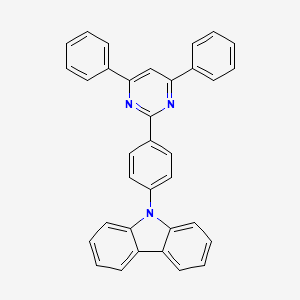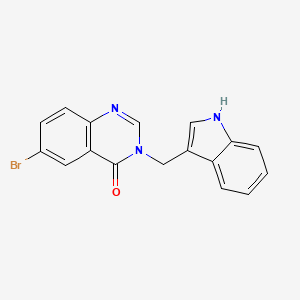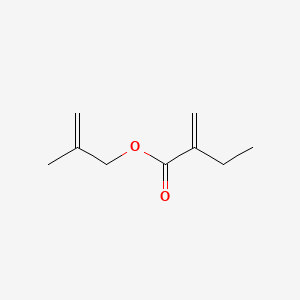
2-Methylallyl 2-ethylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylallyl 2-ethylacrylate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . It is a colorless liquid that typically has a fruity aroma . This compound is primarily used in the polymer industry as a specific stabilizer, adhesive, and additive in emulsion systems .
Preparation Methods
2-Methylallyl 2-ethylacrylate can be synthesized through various methods. One common method involves the reaction between 2-methyl-2-propen-1-ol and various boronic acids under cross-coupling conditions . This reaction typically requires palladium as a catalyst and can be conducted under microwave heating to improve efficiency . Another method involves the reaction of 2-methylacrylic acid methyl ester with 2-ethylacrylic acid . This synthesis method is relatively simple but requires appropriate reaction conditions to ensure a high yield .
Chemical Reactions Analysis
2-Methylallyl 2-ethylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boronic acids, palladium catalysts, and microwave heating . The major products formed from these reactions are typically alkenes and other derivatives . For example, cross-coupling reactions between 2-methyl-2-propen-1-ol and boronic acids can produce a wide range of alkenes with high functional group tolerance .
Scientific Research Applications
2-Methylallyl 2-ethylacrylate has several scientific research applications. In the field of chemistry, it is used as a monomer in the synthesis of high molecular weight polymers such as resins, adhesives, and coatings . In biology and medicine, it can be used as a stabilizer and additive in various formulations . In the industry, it is used in the production of high-performance materials and as an additive in emulsion systems .
Mechanism of Action
The mechanism of action of 2-Methylallyl 2-ethylacrylate involves its ability to undergo various chemical reactions, such as cross-coupling reactions with boronic acids . These reactions typically involve the formation of a palladium complex, which facilitates the coupling of the 2-methylallyl group with the boronic acid . This process allows for the synthesis of a wide range of alkenes and other derivatives .
Comparison with Similar Compounds
2-Methylallyl 2-ethylacrylate can be compared with other similar compounds, such as 2-methyl-2-propen-1-yl 2-methylenebutanoate and butanoic acid, 2-methylene-, 2-methyl-2-propenyl ester . These compounds share similar chemical structures and properties but may differ in their reactivity and applications . For example, 2-methyl-2-propen-1-yl 2-methylenebutanoate may have different reactivity in cross-coupling reactions compared to this compound .
Properties
CAS No. |
67801-28-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-methylidenebutanoate |
InChI |
InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h2,4-6H2,1,3H3 |
InChI Key |
BARNBGGAMAZLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



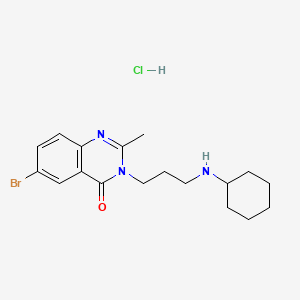

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
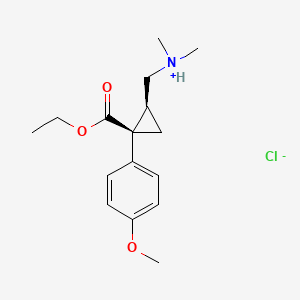

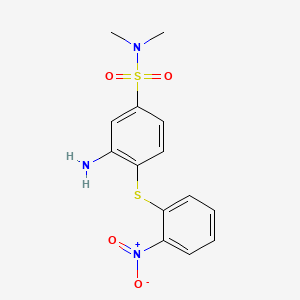
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
